Alumina

Beschreibung

Eigenschaften

IUPAC Name |

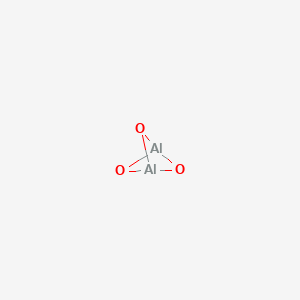

oxo(oxoalumanyloxy)alumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNQGVIAIRXVLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Al]O[Al]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.961 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless, white, crystalline powder; [Note: Emery is an impure variety of Al2O3 which may contain small impurities of iron, magnesium & silica. Corundum is natural Al2O3. See also CAS #1302-74-5 (corundum)], Odorless, white, crystalline powder. | |

| Record name | Emery | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/478 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Emery | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0250.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

CAS No. |

1302-74-5, 1317-82-4, 12174-49-1, 12415-34-8 | |

| Record name | Corundum | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sapphire | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001317824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ruby | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012174491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emery | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012415348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Corundum (Al2O3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Emery | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Alumina Crystal Structures and Polymorphs: An In-depth Technical Guide for Catalysis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alumina (Al₂O₃) is a cornerstone material in the field of heterogeneous catalysis, primarily utilized as a catalyst support due to its high surface area, thermal stability, and tunable surface properties. The catalytic performance of this compound-supported catalysts is intricately linked to the specific crystal structure, or polymorph, of the this compound employed. Understanding the nuances of these polymorphs is therefore critical for the rational design and optimization of catalytic processes. This technical guide provides a comprehensive overview of the crystal structures, properties, and synthesis of key this compound polymorphs relevant to catalysis research, along with detailed experimental protocols and visualizations to aid in practical application.

This compound Polymorphs: A Structural Overview

This compound exists in numerous metastable transition phases in addition to its most stable form, α-alumina (corundum). These polymorphs can be broadly categorized based on the packing of their oxygen sublattices, which are typically either face-centered cubic (fcc) or hexagonal close-packed (hcp). The arrangement of aluminum cations within the interstitial sites of these oxygen sublattices defines the specific polymorph.

The most common transition aluminas in catalysis are the gamma (γ) and eta (η) phases, which are derived from the thermal decomposition of boehmite (γ-AlOOH) and bayerite (α-Al(OH)₃), respectively.[1] Other important transition phases include delta (δ), theta (θ), chi (χ), and kappa (κ). Each of these polymorphs exhibits unique properties that influence its suitability for specific catalytic applications.

Key this compound Polymorphs in Catalysis

-

Gamma-Alumina (γ-Al₂O₃): The most widely used polymorph for catalyst supports, γ-Al₂O₃ possesses a high surface area, typically exceeding 200 m²/g, and a well-developed pore structure.[2] Its surface contains both Lewis and Brønsted acid sites, contributing to its catalytic activity in various reactions.[3]

-

Alpha-Alumina (α-Al₂O₃): As the thermodynamically stable phase, α-Al₂O₃ is characterized by its high hardness, chemical inertness, and low surface area (typically <10 m²/g).[2][4] It is often used in high-temperature applications where thermal stability is paramount, such as in catalytic converters for automotive exhaust treatment.[5]

-

Theta-Alumina (θ-Al₂O₃): This polymorph is formed at higher temperatures than γ-Al₂O₃ and exhibits enhanced thermal stability. It has found applications in reactions where hydrothermal stability is crucial.

-

Eta-Alumina (η-Al₂O₃): Similar to γ-Al₂O₃, η-Al₂O₃ also has a high surface area and is catalytically active. The choice between γ- and η-alumina can depend on the desired surface acidity and pore structure for a specific application.[6]

-

Delta-Alumina (δ-Al₂O₃): A higher-temperature transition phase, δ-Al₂O₃ is an intermediate in the transformation of γ-Al₂O₃ to α-Al₂O₃.

-

Chi (χ) and Kappa (κ) Aluminas: These polymorphs are typically formed from the thermal decomposition of gibbsite (α-Al(OH)₃) at lower temperatures.[7]

Quantitative Properties of this compound Polymorphs

The selection of an this compound polymorph for a specific catalytic application is largely dictated by its physicochemical properties. The table below summarizes key quantitative data for the most common this compound polymorphs used in catalysis.

| Property | γ-Al₂O₃ | α-Al₂O₃ | η-Al₂O₃ | θ-Al₂O₃ | δ-Al₂O₃ |

| Typical Surface Area (m²/g) | 150 - 350[2][8] | < 15[4] | 150 - 400 | 50 - 150 | 50 - 120 |

| Pore Volume (cm³/g) | 0.5 - 1.0[2] | < 0.1 | 0.4 - 0.8 | 0.3 - 0.6 | 0.2 - 0.5 |

| Typical Pore Diameter (Å) | 30 - 120 | > 1000 | 30 - 80 | 80 - 200 | 60 - 150 |

| Surface Acidity (mmol/g) | Moderate to High | Very Low | High | Moderate | Moderate |

| Formation Temperature (°C) | 450 - 750[3] | > 1100[9] | 230 - 450 | 900 - 1050 | 750 - 900 |

| Crystal Structure | Defect Spinel (Cubic) | Corundum (Hexagonal) | Defect Spinel (Cubic) | Monoclinic | Tetragonal/Orthorhombic |

Transformation Pathways of this compound Polymorphs

The synthesis of a specific this compound polymorph is achieved through the controlled thermal decomposition of aluminum hydroxides or oxyhydroxides, primarily gibbsite and boehmite. The sequence of phase transformations is dependent on factors such as the starting material, heating rate, and the presence of impurities.[9][10]

Experimental Protocols

Synthesis of γ-Alumina from Boehmite

This protocol describes the synthesis of high-surface-area γ-Al₂O₃ via the calcination of boehmite.

Materials:

-

Boehmite (γ-AlOOH) powder

-

Furnace with temperature control

-

Ceramic crucible

Procedure:

-

Place the boehmite powder in a ceramic crucible.

-

Heat the crucible in a furnace to the desired calcination temperature, typically between 450°C and 600°C.[3] The heating rate can influence the final properties; a rate of 5-10°C/min is common.

-

Hold the temperature for a specified duration, typically 2-4 hours, to ensure complete transformation.

-

Cool the furnace down to room temperature.

-

The resulting white powder is γ-Al₂O₃.

Preparation of an this compound-Supported Metal Catalyst via Incipient Wetness Impregnation

This method is widely used to disperse a metal precursor onto the this compound support.

Materials:

-

γ-Alumina support (pellets or powder)

-

Metal precursor salt (e.g., H₂PtCl₆ for platinum)

-

Solvent (e.g., deionized water, ethanol)

-

Rotary evaporator

-

Drying oven

-

Furnace

Procedure:

-

Determine the pore volume of the γ-alumina support using nitrogen physisorption (BET analysis).

-

Prepare a solution of the metal precursor with a volume equal to the pore volume of the support. The concentration of the solution will determine the final metal loading on the catalyst.

-

Add the precursor solution dropwise to the this compound support while continuously mixing to ensure uniform distribution.

-

Age the impregnated support for several hours at room temperature.

-

Dry the material in an oven, typically at 110-120°C, for 12-24 hours to remove the solvent.

-

Calcine the dried catalyst in a furnace at a temperature appropriate for decomposing the precursor to its active form (e.g., 300-500°C).[11]

-

If required, the catalyst can be reduced in a hydrogen flow at elevated temperatures to obtain the metallic active phase.

Characterization of this compound-Supported Catalysts

A combination of analytical techniques is employed to characterize the physicochemical properties of the prepared catalysts.

X-Ray Diffraction (XRD):

-

Purpose: To identify the crystalline phases of the this compound support and the active metal, and to estimate the crystallite size of the metal particles.

-

Typical Protocol: The powdered catalyst sample is scanned over a 2θ range (e.g., 10-80°) using a diffractometer with Cu Kα radiation.[12]

Brunauer-Emmett-Teller (BET) Analysis:

-

Purpose: To determine the specific surface area, pore volume, and pore size distribution of the catalyst.

-

Typical Protocol: The sample is degassed under vacuum at an elevated temperature (e.g., 200-300°C) to remove adsorbed species. Nitrogen adsorption-desorption isotherms are then measured at liquid nitrogen temperature (77 K).[12]

Temperature-Programmed Desorption (TPD):

-

Purpose: To quantify the number and strength of acid or basic sites on the catalyst surface.

-

Typical Protocol for NH₃-TPD (Acidity): The catalyst is pre-treated in an inert gas flow at high temperature. Ammonia is then adsorbed onto the surface at a lower temperature, followed by flushing with an inert gas to remove physisorbed ammonia. The temperature is then ramped linearly, and the desorbed ammonia is detected by a thermal conductivity detector or mass spectrometer.

Structure-Activity Relationships in Catalysis

The choice of this compound polymorph has a profound impact on the performance of the final catalyst.

-

Hydrodesulfurization (HDS): In HDS, γ-alumina is the most common support for Co-Mo or Ni-Mo sulfide catalysts.[13] Its high surface area allows for high dispersion of the active sulfide phases, and its surface acidity plays a role in the catalytic cycle. The interaction between the active metals and the this compound support can be tuned by modifying the this compound properties.[14][15]

-

Catalytic Cracking: In fluid catalytic cracking (FCC), this compound is a key component of the catalyst matrix, often in combination with zeolites. The this compound provides accessible acid sites for the pre-cracking of large hydrocarbon molecules before they enter the zeolite micropores.[16][17] The mesoporosity of the this compound facilitates the diffusion of reactants and products.

-

Hydrogenation: For hydrogenation reactions, the choice of this compound support can influence the metal dispersion and the interaction with the active metal. For instance, theta-alumina has been shown to be a hydrothermally stable support for ruthenium in the hydrogenation of carbohydrates.

Conclusion

The diverse family of this compound polymorphs offers a versatile platform for the design of heterogeneous catalysts. A thorough understanding of their crystal structures, physicochemical properties, and synthesis methods is essential for researchers aiming to develop highly active, selective, and stable catalytic systems. By carefully selecting the appropriate this compound polymorph and tailoring its properties, it is possible to significantly enhance the performance of catalysts in a wide range of industrial applications. This guide provides a foundational understanding and practical protocols to aid researchers in their exploration of this compound-based catalysts.

References

- 1. The surface of transitional aluminas: A critical review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. researchgate.net [researchgate.net]

- 4. shop.nanografi.com [shop.nanografi.com]

- 5. satnanoparticles.com [satnanoparticles.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chemical-catalysts-and-adsorbents.basf.com [chemical-catalysts-and-adsorbents.basf.com]

- 9. Phase Transformations of α-Alumina Made from Waste Aluminum via a Precipitation Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metastable this compound Polymorphs: Crystal Structures and Transition Sequences: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. sylzyhg.com [sylzyhg.com]

- 15. Promoting effects of SO42− on a NiMo/γ-Al2O3 hydrodesulfurization catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 16. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 17. researchgate.net [researchgate.net]

The Surface Chemistry of γ-Alumina: A Deep Dive into the Role and Characterization of Hydroxyl Groups

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Gamma-alumina (γ-Al₂O₃) is a cornerstone material in catalysis and pharmaceutical sciences, prized for its high surface area, thermal stability, and tunable surface chemistry. The reactivity and interfacial properties of γ-Al₂O₃ are intrinsically governed by the population and nature of its surface hydroxyl (OH) groups. These groups act as Brønsted acid or base sites, influencing adsorption, catalytic activity, and the dispersion of active pharmaceutical ingredients. A comprehensive understanding of the types, distribution, and behavior of these hydroxyl groups is paramount for the rational design of catalysts, drug delivery systems, and other advanced materials. This technical guide provides a detailed overview of the surface chemistry of γ-Al₂O₃ with a specific focus on its hydroxyl groups, summarizing key quantitative data, outlining experimental characterization protocols, and visualizing fundamental concepts.

Types and Properties of Surface Hydroxyl Groups

The surface of γ-Al₂O₃ is terminated by a variety of hydroxyl groups, which differ in their coordination to the underlying aluminum cations. These cations can reside in either tetrahedral (AlIV) or octahedral (AlVI) coordination environments. The OH groups can be classified based on the number of aluminum atoms they are bound to (bridging vs. terminal) and the coordination of these aluminum atoms. This structural diversity gives rise to a range of acidic and basic properties.

The seminal work by Knözinger and Ratnasamy proposed a classification of five types of hydroxyl groups based on their local coordination environment, each exhibiting a characteristic vibrational frequency in infrared spectroscopy. These are generally categorized as terminal (type I) and bridging (types II and III) hydroxyls. The acidity of these groups generally increases with the coordination number of the aluminum atom and the number of aluminum atoms bridged by the hydroxyl group.

Quantitative Spectroscopic Data

The characterization of these hydroxyl species is primarily accomplished through Fourier-Transform Infrared (FTIR) and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize the typical spectroscopic signatures associated with the different hydroxyl groups on γ-Al₂O₃.

Table 1: FTIR Spectroscopic Data for Hydroxyl Groups on γ-Al₂O₃

| Hydroxyl Group Type | Description | Typical IR Frequency (cm⁻¹) |

| Type Ia | Terminal OH on an octahedral Al³⁺ | ~3770-3780 |

| Type Ib | Terminal OH on a tetrahedral Al³⁺ | ~3790-3800 |

| Type IIa | Bridging OH between two octahedral Al³⁺ | ~3730-3740 |

| Type IIb | Bridging OH between an octahedral and a tetrahedral Al³⁺ | ~3700-3710 |

| Type III | Bridging OH between three Al³⁺ ions (two octahedral, one tetrahedral) | ~3670-3680 |

Note: The exact frequencies can vary depending on the specific γ-Al₂O₃ sample, its pretreatment, and the experimental conditions.

Table 2: ¹H MAS NMR Spectroscopic Data for Hydroxyl Groups on γ-Al₂O₃

| Hydroxyl Group Type | Description | Typical ¹H Chemical Shift (ppm) |

| Terminal OH | Singly coordinated to Al³⁺ | -0.2 to 0.3 |

| Bridging OH (doubly) | Coordinated to two Al³⁺ ions | 0.8 to 2.0 |

| Bridging OH (triply) | Coordinated to three Al³⁺ ions | > 2.5 |

| Physisorbed Water | H-bonded water molecules | 4.5 to 4.8 |

Note: Chemical shifts can be influenced by factors such as hydration level, surface defects, and the presence of other adsorbed species.[1]

Experimental Characterization Protocols

The reliable characterization of γ-Al₂O₃ surface hydroxyls requires meticulous experimental procedures. Below are detailed methodologies for the key techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the different types of OH groups based on their characteristic stretching vibrations.

Methodology:

-

Sample Preparation:

-

Prepare a self-supporting wafer of the γ-Al₂O₃ powder (typically 10-20 mg/cm²).

-

Mount the wafer in a high-vacuum IR cell equipped with CaF₂ or BaF₂ windows.

-

-

Pretreatment (Activation):

-

Evacuate the cell to a high vacuum (e.g., 10⁻⁵ Torr).

-

Heat the sample to a specific temperature (e.g., 400-700 °C) at a controlled ramp rate (e.g., 5-10 °C/min) to dehydroxylate the surface and remove physisorbed water. The final temperature is critical as it determines the surface hydroxyl population.

-

Hold the sample at the final temperature for a defined period (e.g., 2-4 hours) under vacuum.

-

Cool the sample to the desired temperature for spectral acquisition (often room temperature or slightly above).

-

-

Spectral Acquisition:

-

Record a background spectrum of the activated sample.

-

Acquire the sample spectrum in the hydroxyl stretching region (typically 4000-3000 cm⁻¹).

-

For acidity/basicity studies, a probe molecule (e.g., pyridine for acidity, CO₂ for basicity) can be introduced into the cell at a controlled pressure, and spectra are recorded before and after adsorption.

-

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H Magic Angle Spinning (MAS) NMR spectroscopy provides quantitative information about the different proton environments on the γ-Al₂O₃ surface.

Methodology:

-

Sample Preparation:

-

Dehydrate the γ-Al₂O₃ sample under vacuum at a specific temperature to control the hydroxyl concentration.

-

Pack the dehydrated sample into a MAS rotor (e.g., zirconia) in an inert atmosphere (e.g., a glovebox) to prevent rehydration.

-

-

NMR Experiment:

-

Acquire ¹H MAS NMR spectra on a high-field solid-state NMR spectrometer.

-

Typical experimental parameters include:

-

A high MAS rate (e.g., 10-20 kHz) to average out dipolar interactions and improve spectral resolution.

-

A short pulse duration to excite the broad proton signals.

-

A recycle delay that is sufficiently long to allow for complete relaxation of the protons.

-

-

Two-dimensional correlation experiments, such as ¹H-¹H double-quantum/single-quantum (DQ/SQ) correlation, can be performed to probe the spatial proximity of different hydroxyl groups.[1]

-

Temperature-Programmed Desorption of Ammonia (NH₃-TPD)

NH₃-TPD is a widely used method to characterize the acid site strength and distribution on the surface of γ-Al₂O₃.

Methodology:

-

Sample Preparation and Pretreatment:

-

Place a known weight of the γ-Al₂O₃ sample in a quartz reactor.

-

Pretreat the sample by heating it in an inert gas flow (e.g., He or Ar) to a high temperature (e.g., 500-600 °C) to clean the surface.

-

Cool the sample to the ammonia adsorption temperature (typically around 100-150 °C).

-

-

Ammonia Adsorption:

-

Introduce a flow of a gas mixture containing ammonia (e.g., 5% NH₃ in He) over the sample for a sufficient time to ensure saturation of the acid sites.

-

Switch the gas flow back to the inert gas to remove physisorbed ammonia.

-

-

Temperature-Programmed Desorption:

-

Heat the sample at a linear rate (e.g., 10 °C/min) in a constant flow of the inert gas.

-

Monitor the concentration of desorbed ammonia in the effluent gas using a thermal conductivity detector (TCD) or a mass spectrometer.

-

The resulting TPD profile shows desorption peaks at different temperatures, which correspond to acid sites of different strengths. Low-temperature peaks correspond to weak acid sites, while high-temperature peaks indicate strong acid sites.

-

Visualizing Surface Chemistry and Experimental Workflows

Graphical representations are invaluable for understanding the complex relationships in the surface chemistry of γ-Al₂O₃. The following diagrams were generated using the DOT language.

Caption: Types of hydroxyl groups on γ-alumina.

Caption: Experimental workflow for characterization.

Caption: Effects of dehydroxylation temperature.

Conclusion

The surface hydroxyl groups of γ-Al₂O₃ are critical determinants of its chemical and physical properties. A thorough characterization of these species is essential for the development and optimization of γ-Al₂O₃-based materials in various applications, from industrial catalysis to drug formulation. The combination of spectroscopic techniques like FTIR and solid-state NMR, along with reactivity studies using methods such as NH₃-TPD, provides a powerful toolkit for elucidating the intricate surface chemistry of this versatile material. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals seeking to harness the unique properties of γ-alumina.

References

An In-depth Technical Guide to the Adsorption Mechanisms of Fluoride on Activated Alumina

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing the adsorption of fluoride onto activated alumina. The information presented herein is intended to support researchers, scientists, and professionals in drug development in understanding and optimizing fluoride removal processes. This document details the fundamental principles of adsorption, the influence of various environmental factors, kinetic and equilibrium models, and standardized experimental protocols.

Core Adsorption Mechanisms

The removal of fluoride by activated this compound is a complex process governed by a combination of physical and chemical interactions. The primary mechanisms include electrostatic attraction, chemisorption (including ion exchange and surface complexation).[1][2] Activated this compound, primarily composed of aluminum oxide (Al₂O₃), possesses a porous structure and a large surface area, providing numerous active sites for fluoride adsorption.[3]

At pH levels below the point of zero charge (pHPZC) of activated this compound (typically around 7.0-8.9), the surface of the this compound is predominantly positively charged.[4][5] This positive charge facilitates the electrostatic attraction of negatively charged fluoride ions (F⁻) from the aqueous solution.[1][3]

Beyond electrostatic attraction, chemisorption plays a crucial role, involving the formation of chemical bonds between fluoride ions and the this compound surface.[3] This can occur through two main pathways:

-

Ion Exchange: Fluoride ions can exchange with hydroxyl groups (-OH) present on the surface of the activated this compound.[2][6] This process is a key contributor to the overall adsorption capacity.

-

Surface Complex Formation: Fluoride can form chemical bonds directly with aluminum atoms on the adsorbent surface, creating stable surface complexes.[2]

The interplay of these mechanisms is significantly influenced by the physicochemical properties of the activated this compound and the operational parameters of the system.

Data Presentation: Quantitative Analysis of Adsorption Parameters

The efficiency of fluoride adsorption on activated this compound is highly dependent on several key parameters. The following tables summarize quantitative data from various studies to provide a comparative analysis.

Table 1: Effect of pH on Fluoride Adsorption Capacity

| Adsorbent | Initial Fluoride Conc. (mg/L) | Adsorbent Dose (g/L) | Temperature (°C) | Optimal pH Range | Maximum Adsorption Capacity (mg/g) at Optimal pH | Reference |

| Activated this compound | 75 | 0.25 | 27 | 3.0 | ~26.42 | [3] |

| Activated this compound | 100 | 0.25 | 27 | 3.0 | ~38.71 | [3] |

| Activated this compound | 5 | 2 | Not Specified | 6.5-7.0 | Not Specified (96% removal) | [7] |

| Activated this compound | Not Specified | Not Specified | 25 | 4.0 | >7 | [5] |

| Acidic this compound | Not Specified | Not Specified | Not Specified | Weakly Acidic | Higher than basic this compound | [8] |

Table 2: Langmuir and Freundlich Isotherm Constants for Fluoride Adsorption

| Adsorbent | Temperature (°C) | pH | Langmuir qₘ (mg/g) | Langmuir Kₗ (L/mg) | Freundlich Kբ ((mg/g)(L/mg)¹ᐟⁿ) | Freundlich n | Reference |

| Activated this compound | 25 | 7 | 4.5 | 0.46 | 1.12 | 2.54 | [1][5] |

| Activated this compound | 25 | 11 | 2.9 | 0.35 | 0.41 | 1.83 | [1][5] |

| MnOOH-supported AA | 25 | 4 | Not Specified | Not Specified | Not Specified | 0.5631 | [9] |

| MnOOH-supported AA | 35 | 4 | Not Specified | Not Specified | Not Specified | 0.6243 | [9] |

| MnOOH-supported AA | 45 | 4 | Not Specified | Not Specified | Not Specified | 0.6241 | [9] |

| H₂SO₄ and FeCl₃ modified AA | Not Specified | Not Specified | 4.98 | Not Specified | Not Specified | Not Specified | [10] |

Table 3: Pseudo-Second-Order Kinetic Model Parameters for Fluoride Adsorption

| Adsorbent | Initial Fluoride Conc. (mg/L) | Adsorbent Dose (g/L) | Temperature (°C) | k₂ (g/mg·min) | qₑ (experimental) (mg/g) | qₑ (calculated) (mg/g) | R² | Reference |

| Nano Calcium-Aluminum Mixed Oxide | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 0.9998 | [11] |

| H₂SO₄ and FeCl₃ modified AA | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Well-described | [10] |

| Activated this compound | Not Specified | Not Specified | 30, 40, 50 | Well-described | Not Specified | Not Specified | Not Specified | [12] |

Table 4: Thermodynamic Parameters for Fluoride Adsorption

| Adsorbent | Temperature (K) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Reference |

| Modified Zeolite | Not Specified | Negative values | Not Specified | Not Specified | [3] |

| RHA/Al(OH)₃ | Not Specified | Not Specified | +5.14 | Not Specified | [13] |

| Cynodon dactylon based carbon | 303 | Not Specified | +8.725 | +33 | [14][15] |

Table 5: Effect of Co-existing Ions on Fluoride Adsorption

| Co-existing Ion | Effect on Fluoride Adsorption | Order of Interference | Reference |

| Phosphate (HPO₄²⁻) | Reduces adsorption | HPO₄²⁻ > HCO₃⁻ > SO₄²⁻ > Cl⁻ | [2][16] |

| Bicarbonate (HCO₃⁻) | Reduces adsorption | HPO₄²⁻ > HCO₃⁻ > SO₄²⁻ > Cl⁻ | [2][16] |

| Sulfate (SO₄²⁻) | Reduces adsorption | HPO₄²⁻ > HCO₃⁻ > SO₄²⁻ > Cl⁻ | [2][16] |

| Chloride (Cl⁻) | Slight to no significant effect | HPO₄²⁻ > HCO₃⁻ > SO₄²⁻ > Cl⁻ | [2][16][17][18] |

| Natural Organic Matter (NOM) | Can enhance adsorption | - | [6] |

Experimental Protocols

This section outlines the detailed methodologies for key experiments cited in the study of fluoride adsorption on activated this compound.

Adsorbent Characterization

A thorough characterization of the activated this compound is crucial for understanding its adsorption behavior.

-

Scanning Electron Microscopy (SEM): To observe the surface morphology and texture of the adsorbent.

-

Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area, pore volume, and pore size distribution.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present on the adsorbent surface that are involved in the adsorption process.

-

X-ray Diffraction (XRD): To determine the crystalline structure and phase composition of the activated this compound.

-

Point of Zero Charge (pHPZC) Determination: To identify the pH at which the surface of the adsorbent has a net neutral charge. This is typically done using the pH drift method.

Batch Adsorption Experiments

Batch experiments are commonly performed to evaluate the effects of various parameters on fluoride adsorption.

Materials and Reagents:

-

Activated this compound (specified grade and particle size)

-

Stock fluoride solution (e.g., 1000 mg/L, prepared by dissolving NaF in deionized water)

-

Working fluoride solutions of desired concentrations (prepared by diluting the stock solution)

-

0.1 M HCl and 0.1 M NaOH solutions for pH adjustment

-

Conical flasks or beakers

-

Orbital shaker or magnetic stirrer

-

pH meter

-

Fluoride ion-selective electrode (ISE) or spectrophotometer for fluoride analysis

Procedure:

-

Preparation of Adsorbent: The activated this compound is typically washed with deionized water to remove any impurities and then dried in an oven at a specified temperature (e.g., 105°C) for a set duration (e.g., 24 hours) before use.

-

Adsorption Studies:

-

A known mass of the prepared activated this compound is added to a series of flasks containing a fixed volume of fluoride solution of a specific initial concentration.

-

The pH of the solutions is adjusted to the desired value using HCl or NaOH.

-

The flasks are then agitated at a constant speed and temperature for a predetermined period to reach equilibrium.

-

-

Kinetic Studies: To determine the adsorption rate, samples are withdrawn at different time intervals (e.g., 5, 10, 20, 30, 60, 120 minutes) and the fluoride concentration is measured.

-

Isotherm Studies: To understand the equilibrium behavior, the experiment is conducted with varying initial fluoride concentrations while keeping the adsorbent dose, pH, and temperature constant. The mixture is agitated until equilibrium is reached.

-

Analysis: After agitation, the samples are filtered or centrifuged to separate the adsorbent. The residual fluoride concentration in the supernatant is measured.

-

Calculation of Adsorption Capacity: The amount of fluoride adsorbed per unit mass of activated this compound at equilibrium (qₑ, in mg/g) is calculated using the following equation:

-

qₑ = (C₀ - Cₑ) * V / m

-

Where C₀ and Cₑ are the initial and equilibrium fluoride concentrations (mg/L), respectively, V is the volume of the solution (L), and m is the mass of the adsorbent (g).

-

Logical Relationships and Signaling Pathways

The overall process of fluoride adsorption can be visualized as a series of interconnected steps and influencing factors. The physicochemical properties of the activated this compound, combined with the operational parameters, dictate the dominant adsorption mechanism and the ultimate removal efficiency.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Defluoridation of water using activated this compound in presence of natural organic matter via response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Equilibrium Analysis for Batch Studies of Adsorption of Fluoride in Water using Activated this compound R and D 651-X | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Adsorption Isotherms on Fluoride Removal: Batch Techniques | Semantic Scholar [semanticscholar.org]

- 16. "Fluoride Adsorption Onto Activated this compound: Modeling the Effects of pH" by Yulin Tang, Tingzhi Su et al. [scholarsmine.mst.edu]

- 17. researchgate.net [researchgate.net]

- 18. conference.bonfring.org [conference.bonfring.org]

High-Purity Alumina Ceramics: A Technical Guide to Thermal and Mechanical Properties

An In-depth Guide for Researchers and Drug Development Professionals

High-purity alumina (Aluminum Oxide, Al₂O₃) ceramics are advanced materials renowned for their exceptional combination of mechanical strength, thermal stability, and chemical inertness.[1][2] These properties make them highly valuable in demanding fields, including biomedical applications where biocompatibility and durability are critical.[3][4][5] For researchers and professionals in drug development, understanding the nuanced properties of high-purity this compound is essential for its application in medical devices, implants, and advanced delivery systems.[3][5]

This guide provides a detailed overview of the core thermal and mechanical properties of high-purity this compound (≥99.5%), outlines the standardized experimental protocols for their measurement, and illustrates key relationships and workflows relevant to their characterization and application.

Mechanical Properties of High-Purity this compound

The mechanical performance of this compound ceramics is intrinsically linked to their purity and microstructure, particularly grain size and density.[5] High-purity grades exhibit superior hardness, strength, and wear resistance, making them ideal for load-bearing and wear-intensive biomedical applications such as joint replacements and dental implants.[3][4][6]

| Property | Typical Value (≥99.5% Al₂O₃) | Unit |

| Density | 3.9 - 3.97 | g/cm³ |

| Flexural Strength | 350 - 550 | MPa |

| Compressive Strength | 2450 - 2600 | MPa |

| Fracture Toughness (K_Ic) | 4 - 5 | MPa·m½ |

| Vickers Hardness (HV₀.₅) | 1700 - 1900 | Hv |

| Modulus of Elasticity | 380 - 393 | GPa |

Note: Values are representative and can vary based on specific purity, grain size, and manufacturing processes like hot isostatic pressing (HIP). Data compiled from multiple sources.[7][8][9][10]

Thermal Properties of High-Purity this compound

This compound's thermal properties are critical for applications involving temperature fluctuations, such as in sterilization processes or as components in electronic medical devices. Its high thermal conductivity for a ceramic, combined with a low coefficient of thermal expansion, provides excellent thermal shock resistance.[1][11]

| Property | Typical Value (≥99.5% Al₂O₃) | Unit |

| Thermal Conductivity (@ 20°C) | 30 - 37 | W/(m·K) |

| Coefficient of Thermal Expansion (20-1000°C) | 7.2 - 8.2 | x 10⁻⁶/°C |

| Maximum Use Temperature | 1700 | °C |

| Specific Heat | 780 - 870 | J/(kg·K) |

Note: Thermal conductivity is highly dependent on purity and temperature, decreasing as temperature rises.[12] Data compiled from multiple sources.[7][8][10]

Structure-Property Relationships in this compound Processing

The final properties of an this compound component are not inherent to the chemical Al₂O₃ alone but are a direct result of its processing and the resulting microstructure. Purity, grain size, and density are the primary factors that dictate mechanical and thermal performance. This relationship is crucial for materials scientists and engineers to understand when specifying a material for a critical application.

Caption: Logical flow from processing parameters to final material properties.

Experimental Protocols

Accurate and reproducible characterization of this compound ceramics is essential for quality control and material specification. The following standard test methods are widely used.

Flexural Strength (Modulus of Rupture)

-

Methodology: This test determines the flexural strength of a ceramic material using a rectangular bar specimen under either a three-point or four-point bending load.[13][14]

-

Specimen Preparation: A rectangular bar of specified dimensions (e.g., 3x4x45 mm) is prepared with precisely machined surfaces.[16]

-

Test Setup: The specimen is placed on two support pins in a universal testing machine. For a four-point test, the load is applied via two loading pins positioned on the top surface.[17]

-

Loading: A constant crosshead speed is applied until the specimen fractures. The fracture load is recorded.

-

Calculation: The flexural strength (σ) is calculated based on the fracture load, the span between the support and loading pins, and the specimen's cross-sectional dimensions. The underlying calculation assumes linear elastic behavior to failure.[16]

-

Fracture Toughness (K_Ic)

-

Methodology: This standard covers several methods to determine the resistance of a ceramic to crack propagation.[18][21] Common methods include the precracked beam (PB), chevron notch (CN), and surface crack in flexure (SCF).[21]

-

Specimen Preparation: A beam specimen similar to that used for flexural strength is prepared.

-

Pre-cracking: A sharp, well-defined crack is introduced into the specimen. For the SCF method, this is often done by making a very small indentation with a Vickers or Knoop diamond indenter.[20] For the PB method, a sharp crack is popped in from a machined notch.[19]

-

Loading: The specimen is loaded in flexure (typically four-point bending) until fracture occurs from the pre-crack.

-

Calculation: K_Ic is calculated from the fracture stress, the measured size and geometry of the pre-crack, and a stress intensity factor coefficient.[21]

-

Vickers Hardness

-

Methodology: This test measures the resistance of the material to plastic deformation from a standard source.[25]

-

Surface Preparation: The surface of the specimen must be highly polished to a mirror-like finish to ensure a clear indentation.[25]

-

Indentation: A square-based pyramidal diamond indenter is pressed into the material's surface with a specific load (e.g., 0.5 kgf or 4.9 N) for a standard duration.[22]

-

Measurement: After the load is removed, the two diagonals of the resulting indentation are measured using a calibrated microscope.

-

Calculation: The Vickers Hardness (HV) is calculated by dividing the applied force by the surface area of the indentation.[22]

-

Coefficient of Thermal Expansion (CTE)

-

Methodology: This test measures the change in length of a material as a function of temperature using a push-rod dilatometer.[26][29]

-

Specimen Preparation: A specimen of a defined length (e.g., 25-50 mm) is prepared with flat, parallel ends.[26]

-

Test Setup: The specimen is placed in a furnace within the dilatometer. A push-rod, often made of fused silica or this compound, rests against the specimen.[28]

-

Heating: The specimen is heated at a controlled rate over a specified temperature range (e.g., 20°C to 1000°C).

-

Measurement: As the specimen expands, it moves the push-rod. This displacement is precisely measured by a sensor (e.g., an LVDT).

-

Calculation: The CTE is calculated as the fractional change in length per degree of temperature change.[30]

-

Thermal Conductivity

-

Methodology: This method determines the steady-state thermal transmission properties by measuring the heat flow through a flat slab of the material.[32][34]

-

Specimen Preparation: A flat, smooth specimen of uniform thickness is required.[31]

-

Test Setup: The specimen is placed between two parallel plates, a hot plate and a cold plate, which are maintained at constant but different temperatures.[35]

-

Measurement: A heat flux transducer measures the rate of heat flow (q) from the hot plate to the cold plate through the specimen once thermal equilibrium is reached. The temperature difference (ΔT) across the specimen and the specimen thickness (L) are also measured.

-

Calculation: The thermal conductivity (k) is calculated using the formula k = (q * L) / ΔT.[34]

-

Workflow and Decision Making

For drug development professionals, selecting the appropriate grade of this compound for a device or component is a critical decision. The process involves evaluating the material's properties against the application's requirements, such as biocompatibility, mechanical loading, and sterilization methods.

General Experimental Workflow for Material Characterization

Caption: Standard workflow for the characterization of this compound ceramics.

Decision Pathway for Biomedical Application

Caption: Decision pathway for selecting this compound in a biomedical context.

References

- 1. precision-ceramics.com [precision-ceramics.com]

- 2. accuratus.com [accuratus.com]

- 3. brudezeceramics.com [brudezeceramics.com]

- 4. researchgate.net [researchgate.net]

- 5. Ceramic Materials for Biomedical Applications: An Overview on Properties and Fabrication Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 99.9 this compound (Al₂O₃) | INNOVACERA [innovacera.com]

- 8. ceramaret.com [ceramaret.com]

- 9. ceramaret.com [ceramaret.com]

- 10. technicalproductsinc.com [technicalproductsinc.com]

- 11. polarpm.com [polarpm.com]

- 12. Thermal Conductivity of this compound Ceramics [freecera.com]

- 13. trl.com [trl.com]

- 14. testresources.net [testresources.net]

- 15. infinitalab.com [infinitalab.com]

- 16. store.astm.org [store.astm.org]

- 17. Ceramic Flexural Strength Test Fixture (ASTM C1161) – Wyoming Test Fixtures [wyomingtestfixtures.com]

- 18. scribd.com [scribd.com]

- 19. standards.iteh.ai [standards.iteh.ai]

- 20. testresources.net [testresources.net]

- 21. store.astm.org [store.astm.org]

- 22. zwickroell.com [zwickroell.com]

- 23. store.astm.org [store.astm.org]

- 24. Knoop & Vickers Hardness of Materials - ASTM E384 | Lucideon [lucideon.com]

- 25. Vickers Hardness Testing [hardnesstesters.com]

- 26. infinitalab.com [infinitalab.com]

- 27. standards.iteh.ai [standards.iteh.ai]

- 28. webstore.ansi.org [webstore.ansi.org]

- 29. store.astm.org [store.astm.org]

- 30. measurlabs.com [measurlabs.com]

- 31. ASTM C518: Thermal Performance Testing You Can Trust — Rmax [rmax.com]

- 32. ASTM C518 | Thermal Resistance and Conductivity Testing | VTEC Laboratories [vteclabs.com]

- 33. infinitalab.com [infinitalab.com]

- 34. scribd.com [scribd.com]

- 35. ASTM C518: Standard Test Method for Steady-State Thermal Transmission Properties [intertek.com]

Understanding the different phases of alumina (alpha, gamma, theta)

An In-Depth Technical Guide to the Phases of Alumina: Alpha, Gamma, and Theta

This guide provides a comprehensive overview of the three key phases of aluminum oxide (Al₂O₃): alpha (α), gamma (γ), and theta (θ). It is intended for researchers, scientists, and professionals in drug development who utilize these materials for applications ranging from catalysis and chromatography to advanced ceramics and drug delivery systems.

Introduction to this compound Phases

Aluminum oxide, or this compound, is a ceramic material renowned for its chemical inertness, high hardness, and thermal stability. It exists in several crystalline forms, known as polymorphs. Among these, the most significant are the metastable transition aluminas (including gamma and theta) and the final, stable alpha phase.[1][2] The distinct crystal structures and surface properties of each phase dictate their suitability for different scientific and industrial applications.

-

Gamma-Alumina (γ-Al₂O₃) is a low-temperature transition phase characterized by a high surface area and porous structure, making it an excellent material for catalysts and catalyst supports.[3]

-

Theta-Alumina (θ-Al₂O₃) is a high-temperature transition phase that appears in the sequence before the final transformation to the alpha phase.[1][2] It features a unique crystal structure with both octahedrally and tetrahedrally coordinated aluminum atoms.[4]

-

Alpha-Alumina (α-Al₂O₃) , also known as corundum, is the most thermodynamically stable form of this compound.[1][5] Its exceptional hardness, high density, and thermal stability make it ideal for wear-resistant coatings, cutting tools, and advanced ceramics.[2][5]

Quantitative Data on this compound Phases

The fundamental properties of alpha, gamma, and theta this compound are summarized below. These properties are highly dependent on the synthesis method and precursor materials used.

| Property | Alpha (α)-Al₂O₃ | Gamma (γ)-Al₂O₃ | Theta (θ)-Al₂O₃ |

| Crystal System | Hexagonal (Trigonal)[5] | Cubic (Defect Spinel Structure)[6] | Monoclinic[7] |

| Density | ~3.95 g/cm³[8] | ~2.8 - 3.6 g/cm³[9] | Not widely reported, intermediate value expected |

| Melting Point | ~2040 - 2072 °C[5][8] | Transforms before melting | Transforms before melting |

| Typical Surface Area | Low (< 10 m²/g)[3][9] | High (100 - 400+ m²/g)[3] | Intermediate, lower than gamma |

| Hardness (Mohs) | 9 | Lower than alpha | Lower than alpha |

| Thermal Stability | Thermodynamically stable[1] | Metastable, transforms at >700-800 °C[2] | Metastable, transforms at >1000 °C[7] |

| Band Gap (Calculated) | ~7.2 - 8.8 eV[10] | ~3.96 - 5.38 eV[7] | ~4.64 - 4.72 eV[7] |

| Refractive Index | ~1.77 | ~1.806[7] | ~1.922[7] |

Phase Transformation Pathway

The transition this compound phases are metastable and will irreversibly transform into the stable alpha phase upon heating.[11][12] The exact transformation temperatures can vary based on factors like particle size, heating rate, and the presence of impurities.[11] The most commonly accepted sequence starting from the precursor boehmite (a common industrial starting material) is detailed below.

Experimental Protocols

The synthesis and characterization of this compound phases require precise control over experimental conditions. Below are representative protocols for the synthesis of gamma this compound and its subsequent characterization.

Sol-Gel Synthesis of Gamma-Alumina (γ-Al₂O₃)

This method is widely used to produce high-purity, high-surface-area γ-Al₂O₃. The following protocol is based on the urea hydrolysis method.[13][14]

Materials:

-

Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

-

Urea (CO(NH₂)₂)

-

Distilled, deionized water

-

Magnetic stirrer with hotplate

-

Beaker

-

Furnace or oven

Procedure:

-

Solution Preparation: Dissolve 35 g of Al(NO₃)₃·9H₂O in 35 mL of deionized water in a beaker with magnetic stirring.

-

Urea Addition: Add 72 g of urea to the solution, maintaining a molar ratio of Al³⁺ to urea of approximately 1:13.[13] Continue stirring at room temperature for 1 hour.

-

Sol Formation: Heat the solution to 90 °C while stirring. As the urea decomposes, it will slowly raise the pH, leading to the hydrolysis of aluminum ions and the formation of a stable this compound sol. This process can take around 12 hours.[13]

-

Gelation: Continue heating the sol until it transforms into a transparent, viscous gel.

-

Drying and Calcination: Dry the gel in an oven at 280 °C for 1 hour. This step removes residual water, urea, and nitrates, resulting in a porous, amorphous γ-Al₂O₃ powder.[13][14]

Characterization Workflow

To confirm the phase, purity, and physical properties of the synthesized this compound, a standard characterization workflow is employed.

Methodologies:

-

X-Ray Diffraction (XRD): The primary technique for identifying the crystalline phase of the this compound powder. The resulting diffraction pattern is compared against standard reference patterns (e.g., JCPDS files) to confirm the phase (α, γ, θ, etc.).[1]

-

Brunauer-Emmett-Teller (BET) Analysis: This technique uses nitrogen gas adsorption to measure the specific surface area of the material, a critical parameter for catalytic applications.[15]

-

Electron Microscopy (SEM/TEM): Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the particle morphology, size distribution, and porous structure of the synthesized powder.[15]

References

- 1. Synthesis and Characterization of α-Al2O3/Ba-β-Al2O3 Spheres for Cadmium Ions Removal from Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchportal.tuni.fi [researchportal.tuni.fi]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. researchgate.net [researchgate.net]

- 5. globalsino.com [globalsino.com]

- 6. aluminaceramics.wordpress.com [aluminaceramics.wordpress.com]

- 7. arxiv.org [arxiv.org]

- 8. This compound- Structure, Properties, Importance and Applications. [allen.in]

- 9. shop.nanografi.com [shop.nanografi.com]

- 10. journals.guilan.ac.ir [journals.guilan.ac.ir]

- 11. Metastable this compound Polymorphs: Crystal Structures and Transition Sequences: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 12. diva-portal.org [diva-portal.org]

- 13. benthamopen.com [benthamopen.com]

- 14. Synthesis of γ-Alumina Particles and Surface Characterization [benthamopenarchives.com]

- 15. researchgate.net [researchgate.net]

The Acidic Nature of Alumina Surfaces: A Technical Guide to Lewis and Brønsted Acidity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Lewis and Brønsted acidity of alumina (Al₂O₃) surfaces. Understanding the nature, concentration, and strength of these acid sites is crucial for a wide range of applications, from catalysis in industrial chemical synthesis to the development of drug delivery systems and adjuvants in pharmaceuticals. This document details the fundamental concepts of this compound's surface acidity, presents quantitative data for different this compound phases, and provides detailed experimental protocols for the characterization of these critical surface properties.

Fundamental Concepts: Lewis and Brønsted Acidity on this compound

The surface of this compound possesses two primary types of acid sites: Lewis acids and Brønsted acids. The nature and concentration of these sites are highly dependent on the specific crystalline phase of the this compound (e.g., γ, θ, α), its degree of hydration, and any subsequent surface modifications.

Lewis Acidity: Lewis acid sites are electron-pair acceptors. On this compound surfaces, these sites are typically coordinatively unsaturated aluminum ions (Al³⁺). Dehydration of the this compound surface at elevated temperatures leads to the formation of these exposed aluminum cations, which can then interact with electron-rich molecules. The strength of these Lewis acid sites can vary depending on the coordination environment of the aluminum ion.

Brønsted Acidity: Brønsted acid sites are proton (H⁺) donors. On this compound, Brønsted acidity primarily arises from surface hydroxyl groups (Al-OH). The acidity of these protons is influenced by the local coordination environment. When a water molecule adsorbs onto a Lewis acid site, it can dissociate to form two surface hydroxyl groups, thereby generating Brønsted acid sites. The presence of neighboring electron-withdrawing groups can enhance the Brønsted acidity of these hydroxyls.

The interplay between Lewis and Brønsted acidity is a key determinant of the surface reactivity of this compound. The following diagram illustrates the conceptual formation of these acid sites on an this compound surface.

Alumina's Electrical Insulation Properties at High Frequencies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical electrical insulation properties of alumina (aluminum oxide, Al₂O₃) at high frequencies. As a widely utilized ceramic in advanced electronics, understanding its behavior under such conditions is paramount for the design and reliability of high-frequency devices, including those used in sophisticated scientific and medical instrumentation. This document provides a comprehensive overview of this compound's dielectric constant, loss tangent, electrical resistivity, and dielectric strength, supported by quantitative data, detailed experimental methodologies, and illustrative diagrams.

Core Electrical Insulation Properties of this compound

This compound's efficacy as a high-frequency electrical insulator is determined by several key properties. The purity of the this compound plays a significant role, with higher purity grades generally exhibiting superior insulating characteristics.

Dielectric Constant and Loss Tangent

The dielectric constant (relative permittivity, εr) of a material quantifies its ability to store electrical energy in an electric field. The loss tangent (tan δ), or dissipation factor, represents the energy lost as heat within the material when subjected to an alternating electric field. For high-frequency applications, a low and stable dielectric constant, along with a minimal loss tangent, is desirable to ensure signal integrity and minimize power loss.

The dielectric properties of this compound are influenced by frequency, temperature, and material purity. Generally, the dielectric constant of this compound remains relatively stable across a wide frequency range, while the loss tangent can exhibit more significant variations.

Table 1: Dielectric Constant of this compound at Various Frequencies and Purities

| This compound Purity (%) | Frequency | Dielectric Constant (εr) | Temperature (°C) | Reference |

| 96 | 1 kHz | ~9.5 | Room Temperature | [1] |

| 96 | 1 MHz | ~9.5 | Room Temperature | [1] |

| 96 | 1 kHz - 100 MHz | 9.5 | Room Temperature | [2] |

| 99.5 | 1 kHz | ~9.8 | Room Temperature | [1][3] |

| 99.5 | 1 MHz | ~9.8 | Room Temperature | [1] |

| 99.6 | 8.2 - 12.4 GHz | 10.4 - 10.6 | -40 to 160 | [4] |

| High Purity HTCC | 100 kHz | 9.19 | 550 | [5] |

| High Purity HTCC | 1 MHz | 9.10 | 550 | [5] |

Table 2: Loss Tangent (tan δ) of this compound at Various Frequencies and Purities

| This compound Purity (%) | Frequency | Loss Tangent (tan δ) | Temperature (°C) | Reference |

| 95 | 1 MHz | 4x10⁻⁴ | Not Specified | [6] |

| 96 | 1 kHz | 0.001 | Room Temperature | [2] |

| 96 | 1 MHz | 0.0014 | Room Temperature | [2] |

| 99.5 | Not Specified | 0.0001 | Not Specified | [3] |

| 99.6 | Up to ~120°C | < 0.1% | Up to ~120 | [4] |

| Low Dielectric Loss | GHz or MHz band | 10⁻⁴ | Not Specified | [7] |

| High Purity (AO479U) | 1 MHz - 8.5 GHz | Low | Not Specified | [8] |

| Low-Purity Grade | Not Specified | ~10⁻⁴ | Room Temperature | [9] |

Electrical Resistivity

Electrical resistivity is a fundamental material property that measures how strongly it opposes the flow of electric current. For an insulating material like this compound, a high electrical resistivity is crucial. The resistivity of this compound is influenced by its purity, with higher purity grades exhibiting significantly higher resistivity[10]. It also decreases with increasing temperature.

Table 3: Electrical Resistivity of this compound

| This compound Purity (%) | Resistivity (Ω·cm) | Temperature (°C) | Reference |

| Not Specified | ~10¹⁴ | 25 | [10] |

| Not Specified | 1 x 10¹⁴ | Not Specified | [11] |

| 96 | >10¹⁴ | Not Specified | [12] |

| 99.9+ (HTCC) | 2.8x10⁻⁶ S/m (Conductivity) | Room Temperature | [13] |

| 99.9+ (HTCC) | 7.9x10⁻⁶ S/m (Conductivity) | 550 | [13] |

| 96 | 7.7x10⁻⁷ S/m (Conductivity) | Room Temperature | [13] |

| 96 | 1.6x10⁻⁵ S/m (Conductivity) | 550 | [13] |

Note: Conductivity is the inverse of resistivity.

Dielectric Strength (Breakdown Voltage)

Dielectric strength represents the maximum electric field that a material can withstand without experiencing electrical breakdown. This property is critical for applications involving high voltages. The breakdown voltage of this compound is dependent on the frequency of the applied electric field, with an observable decrease in breakdown strength as the frequency increases[14][15].

Table 4: Dielectric Strength of this compound

| This compound Purity (%) | Dielectric Strength (kV/mm) | Frequency | Reference |

| 95 | >18 (typically 30-40) | Not Specified | [6] |

| Not Specified | 12.8 to 16.8 | Not Specified | [16] |

| Not Specified | > 10⁶ V/cm | DC | [17] |

Experimental Protocols for Characterizing this compound's Electrical Properties

Accurate characterization of this compound's electrical properties at high frequencies requires specialized experimental techniques. The following sections detail the methodologies for key measurements.

Measurement of Dielectric Constant and Loss Tangent

1. Parallel-Plate Capacitor Method

This method is suitable for measurements at lower frequencies (up to a few MHz).

-

Sample Preparation: A thin, flat, and parallel-sided this compound sample is prepared. The surfaces are often metallized (e.g., with gold) to form electrodes, creating a parallel-plate capacitor structure.

-

Measurement: The capacitance (C) and AC parallel conductance (G) of the sample are measured using an AC impedance meter at various frequencies and temperatures[5][13].

-

Calculation:

-

The dielectric constant (εr) is calculated from the measured capacitance, the electrode area (A), and the sample thickness (d) using the formula: εr = (C * d) / (ε₀ * A), where ε₀ is the permittivity of free space.

-

The AC conductivity (σ) is calculated from the conductance, thickness, and area: σ = (G * d) / A.

-

The dissipation factor (tan δ) is then determined from the relationship: tan δ = G / (ω * C), where ω is the angular frequency (2πf).

-

2. Free-Space Time-Domain Technique

This non-destructive technique is employed for measurements at microwave and millimeter-wave frequencies (GHz to THz range)[4][18].

-

Setup: A vector network analyzer (VNA) is used to generate and detect high-frequency signals. Two horn antennas act as a transmitter and receiver, with the this compound sample placed in the path of the electromagnetic waves.

-

Measurement: The VNA measures the S-parameters (transmission and reflection coefficients) of the signal passing through and reflecting from the sample.

-

Calculation: The dielectric constant and loss tangent are extracted from the measured S-parameter data through established algorithms that model the interaction of the electromagnetic waves with the material.

3. Cavity Perturbation Technique

This highly accurate method is used for low-loss materials at specific microwave frequencies.

-

Principle: A small this compound sample is introduced into a resonant cavity. The presence of the sample perturbs the resonant frequency and the quality factor (Q) of the cavity.

-

Measurement: The changes in the resonant frequency and Q-factor with and without the sample are precisely measured.

-

Calculation: The dielectric constant is determined from the shift in the resonant frequency, and the loss tangent is calculated from the change in the Q-factor.

Measurement of Electrical Resistivity

Direct current (DC) resistivity is typically measured using a two-probe or four-probe method. However, for high-frequency applications, AC conductivity (the inverse of resistivity) is often derived from the dielectric loss measurements, as described in the parallel-plate capacitor method.

Measurement of Dielectric Strength

-

Setup: The this compound sample is placed between two electrodes. A high-voltage power supply with an adjustable frequency output is connected to the electrodes[19].

-

Procedure: The voltage across the sample is gradually increased at a controlled rate until electrical breakdown occurs, which is observed as a sudden and large increase in current.

-

Data Collection: The voltage at which breakdown occurs is recorded. This process is repeated for various frequencies to determine the frequency dependence of the breakdown voltage[14][15].

Visualizing Methodologies and Relationships

The following diagrams, generated using the DOT language, illustrate the workflow of a key experimental technique and the logical relationships influencing this compound's high-frequency electrical properties.

References

- 1. m.youtube.com [m.youtube.com]

- 2. nepp.nasa.gov [nepp.nasa.gov]

- 3. Microwaves101 | this compound 99.5% [microwaves101.com]

- 4. researchgate.net [researchgate.net]

- 5. imapsource.scholasticahq.com [imapsource.scholasticahq.com]

- 6. 95% this compound Ceramic [hyrdtechceramics.com]

- 7. Low dielectric loss tangent ceramics for high frequency applications | [ceramicpartshongkong.com]

- 8. Low Dielectric Loss Tangent, High Strength, and High Purity this compound (AO479U) | Fine Ceramics (Advanced Ceramics)ï½KYOCERA GROUP [global.kyocera.com]

- 9. researchgate.net [researchgate.net]

- 10. What Factors Influence this compound Electrical Resistivity? - Advanced Ceramics Hub [advceramicshub.com]

- 11. hypertextbook.com [hypertextbook.com]

- 12. Microwaves101 | this compound 96% [microwaves101.com]

- 13. ntrs.nasa.gov [ntrs.nasa.gov]

- 14. researchgate.net [researchgate.net]

- 15. High Frequency Breakdown Characteristics of this compound Filler Content Epoxy Resin | Advances in Engineering Technology Research [madison-proceedings.com]

- 16. researchgate.net [researchgate.net]

- 17. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 18. Dielectric Properties of this compound Ceramics in the Microwave Frequency at High Temperature | Scientific.Net [scientific.net]

- 19. madison-proceedings.com [madison-proceedings.com]

Optical properties of transparent alumina ceramics

An In-depth Technical Guide to the Optical Properties of Transparent Alumina Ceramics

Introduction

Transparent polycrystalline this compound (PCA) has emerged as a critical advanced ceramic material, offering a unique combination of superior mechanical strength, high hardness, chemical inertness, and excellent thermal stability. Unlike traditional opaque ceramics, transparent this compound can transmit light in the visible and infrared spectra, making it a compelling alternative to materials like sapphire, spinel, and aluminum oxynitride (AlON) for a wide range of demanding applications. These include transparent armor, high-intensity lamp envelopes, infrared (IR) windows and domes for sensors and missiles, and various optoelectronic components.[1][2][3]

The transparency of polycrystalline ceramics is fundamentally limited by the scattering of light at microstructural features such as pores and grain boundaries.[1][4] The fabrication of high-quality transparent this compound, therefore, hinges on precise control over the ceramic's microstructure to minimize these scattering centers. This guide provides a comprehensive overview of the core optical properties of transparent this compound, the critical factors that influence them, and the experimental protocols used for their characterization.

Fundamental Optical Properties

The key optical characteristics of transparent this compound are its transmittance, refractive index, and the extent of light scattering and absorption.

Transmittance

Transmittance is the fraction of incident light that passes through a material. For transparent ceramics, two types of transmittance are typically measured:

-

In-line (or Real) Transmittance: This measures only the light that passes directly through the sample without being scattered. It is a critical parameter for imaging applications where clarity and resolution are paramount.

-

Total Forward Transmittance: This measures all the light transmitted through the sample, including both direct and forward-scattered light. It is often measured using an integrating sphere.

The theoretical transmittance of a defect-free, single-crystal this compound (sapphire) serves as the benchmark. For polycrystalline this compound, achieving high in-line transmittance is the primary goal, as it indicates a highly homogeneous microstructure with minimal scattering.[5] High-quality transparent this compound ceramics can achieve in-line transmittance values approaching those of sapphire. For instance, a 0.8 mm thick specimen of grain-oriented polycrystalline this compound reached a transmittance of 78% at a wavelength of 650 nm, close to the reported value of 84.5% for sapphire.[6] Other processes have yielded real in-line transmission of 64% at a wavelength of 1100 nm.[7]

Refractive Index

The refractive index (n) of a material describes how fast light travels through it. For polycrystalline this compound, the refractive index is an average of the ordinary (n_o) and extraordinary (n_e) refractive indices of its single-crystal counterpart, sapphire, due to the random orientation of the grains.[8][9] this compound has a rhombohedral (trigonal) crystal structure, which makes it optically anisotropic (birefringent).[3][8][10] This anisotropy is a key source of scattering, as discussed later. The refractive index varies with the wavelength of light, a phenomenon known as dispersion. This relationship can be described by the Sellmeier equation.[9]

A temperature-dependent Sellmeier equation for infrared-transparent polycrystalline this compound (PCA) in the wavelength range of 0.85 to 5.0 μm is given as: n²−1=(A+B[T²−To²])λ²/ [λ²−(λ₁+C[T²−To²])²]+Dλ²/(λ²−λ₂²)[9]

Where:

-

λ is the wavelength in micrometers (μm)

-

T is the temperature in Kelvin (K)

-

T_o = 295.15 K

-

A = 2.07156

-

B = 6.273 x 10⁻⁸

-

λ₁ = 0.091293

-

C = -1.9516 x 10⁻⁸

-

D = 5.62675

-

λ₂ = 18.5533[9]

At a wavelength of 850 nm, the refractive index of Al₂O₃ is approximately 1.76.[11]

Light Scattering

Light scattering is the primary cause of opacity in polycrystalline ceramics.[1][4] When light passes through the material, it is deflected from its straight path by various microstructural features. The main scattering centers in transparent this compound are:

-

Pores: Residual porosity is the most significant contributor to light scattering.[12][13] The difference in refractive index between the this compound matrix (n ≈ 1.76) and the air or vacuum inside a pore (n ≈ 1) is very large, causing strong scattering.

-

Grain Boundaries: In a perfectly pure and dense isotropic (cubic) ceramic, grain boundaries would not cause scattering. However, in anisotropic materials like this compound, the refractive index changes at the boundary between two randomly oriented grains, causing birefringent scattering.[10][14] Scattering also occurs if impurities or second phases segregate at the grain boundaries.[12][15]

-

Inclusions and Impurities: Any foreign particles or impurities within the ceramic matrix can act as scattering centers.[16]

Scattering is highly dependent on the wavelength of light. Rayleigh scattering theory indicates that scattering intensity is inversely proportional to the fourth power of the wavelength (λ⁻⁴).[17] This means that shorter wavelengths (like blue light) are scattered much more effectively than longer wavelengths (like infrared light), which is why some translucent materials may appear transparent in the IR spectrum.[17]

Factors Influencing Optical Properties

Achieving high transparency in this compound ceramics requires meticulous control over several interconnected factors during fabrication.

Porosity

The elimination of porosity is the most critical step in producing transparent ceramics.[12][15][18] The process of preparing these ceramics is essentially a densification process aimed at completely removing micropores.[12][18] Even minuscule changes in porosity can drastically reduce transmittance. For example, one study showed that when the volume of pores is 3%, the transmittance is a mere 0.01%, but when the porosity is reduced to 0.3%, the transmittance jumps to 10%.[12] For high-quality optical transmission, the density must be greater than 99.99% of the theoretical crystalline density.[1] The size of the pores is also crucial; scattering is most pronounced when the pore diameter is similar to the wavelength of the incident light.[12]

Grain Size

The effect of grain size on transparency is complex. Light scattering is maximized when the grain size is approximately equal to the wavelength of the incident light.[12][15][18] Therefore, to improve transparency, the grain size should be controlled to be either much larger or much smaller than the wavelength of visible light.[15][18]

-

Large Grains (> 20-30 μm): Increasing the grain size reduces the total number of grain boundaries in the light path, thereby decreasing scattering events and improving transmittance.[19]

-

Small Grains (< 1 μm, especially nanoscale): Reducing the grain size to be significantly smaller than the wavelength of light also minimizes scattering.[1][8][19] This approach has the added benefit of improving the mechanical properties, such as hardness and strength, of the ceramic.[11]

Grain Boundaries and Birefringence

Grain boundaries are a major source of scattering in this compound due to its anisotropic crystal structure.[10][14] The refractive index of a single this compound crystal depends on the direction of light propagation relative to its crystallographic c-axis. In a polycrystalline ceramic, the grains are randomly oriented. Consequently, when light crosses a grain boundary, it encounters a different refractive index, leading to reflection and refraction (birefringent scattering).[10][14] Minimizing this effect can be achieved by texturing the ceramic to align the crystallographic axes of the grains, though this adds significant complexity to the fabrication process.[6][16]

Purity and Sintering Additives

High-purity starting powders (>99.9%) are essential for fabricating transparent ceramics.[10] Impurities can lead to the formation of secondary phases or liquid phases during sintering, which often segregate at grain boundaries and act as potent scattering centers.[16]

However, small amounts of specific additives, or dopants, are often used intentionally to control the microstructure. Magnesium oxide (MgO), for example, is a common sintering aid for this compound. It inhibits exaggerated grain growth and helps in eliminating residual pores, thereby promoting densification and transparency.[4][20]

Surface Finish

The optical quality of a ceramic component is also dependent on its surface finish. A rough surface will cause significant diffuse reflection (scattering), reducing the amount of light transmitted.[12][15] Therefore, the surfaces of transparent ceramics must be ground and polished to a high-quality optical finish. Polishing can increase the transmittance of this compound ceramics from 40-45% to over 80%.[12]

Data Presentation

Table 1: Summary of Key Optical and Physical Properties

| Property | Typical Value / Range | Notes |

| Crystal Structure | Rhombohedral (Trigonal) | Optically anisotropic (birefringent).[8][10] |